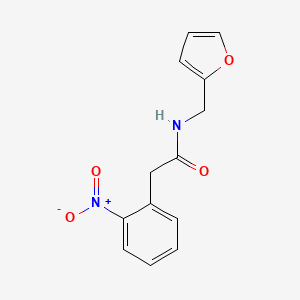![molecular formula C18H20N2O2S B5683805 (1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesics. It has been found to be effective in treating chronic pain and is being studied extensively for its potential therapeutic applications.
Mechanism of Action
ABT-594 acts as a potent agonist at nicotinic acetylcholine receptors in the brain and spinal cord. This leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which help to reduce pain. ABT-594 also inhibits the release of substance P, a neuropeptide that is involved in pain transmission.
Biochemical and Physiological Effects:
ABT-594 has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and acute pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain. In addition, ABT-594 has been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
ABT-594 has several advantages for lab experiments. It is a potent and selective agonist at nicotinic acetylcholine receptors, making it a useful tool for studying the role of these receptors in pain transmission. ABT-594 has also been found to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain, making it a useful tool for studying these conditions. However, ABT-594 has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds that activate nicotinic acetylcholine receptors. In addition, ABT-594 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on ABT-594. One area of research is the development of more selective and potent agonists at nicotinic acetylcholine receptors. Another area of research is the development of drugs that target the downstream effects of nicotinic acetylcholine receptor activation, such as the release of neurotransmitters. Additionally, more research is needed to determine the safety and efficacy of ABT-594 in humans, particularly in the treatment of chronic pain. Finally, ABT-594 may have potential therapeutic applications beyond pain management, and further research is needed to explore these possibilities.
Synthesis Methods
The synthesis of ABT-594 involves several steps. The first step involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate. This compound is then reacted with piperidine to form the corresponding piperidinylthioacetate. The final step involves the reaction of piperidinylthioacetate with acetic anhydride to form ABT-594.
Scientific Research Applications
ABT-594 is being studied extensively for its potential therapeutic applications. It has been found to be effective in treating chronic pain, particularly neuropathic pain. ABT-594 has been shown to activate nicotinic acetylcholine receptors in the brain and spinal cord, leading to the release of various neurotransmitters that help to reduce pain. ABT-594 has also been found to have anti-inflammatory properties and may be useful in treating inflammatory pain.
properties
IUPAC Name |
1-[(1S,5R)-6-(1-benzothiophene-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(21)19-9-13-6-7-15(11-19)20(10-13)18(22)17-8-14-4-2-3-5-16(14)23-17/h2-5,8,13,15H,6-7,9-11H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVACDRSCAQMY-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


![1-{[1-(3-chlorophenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B5683785.png)
![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)
![3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5683797.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)